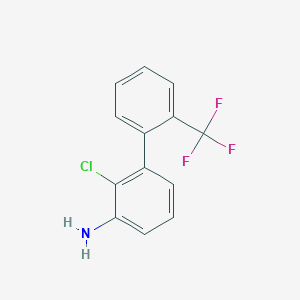

2-Chloro-2'-(trifluoromethyl)biphenyl-3-amine

Description

Chemical Identity and Properties 2-Chloro-2'-(trifluoromethyl)biphenyl-3-amine (CAS: 1261739-69-8) is a biphenyl derivative with a chlorine atom at the 2-position of one benzene ring and a trifluoromethyl (-CF₃) group at the 2'-position of the adjacent ring. Its molecular formula is C₁₃H₁₀ClF₃N, with a molecular weight of 272.67 g/mol (calculated). Key predicted physicochemical properties include a density of ~1.245 g/cm³, a boiling point of ~351.2°C, and a pKa of ~4.14, reflecting moderate basicity due to the aromatic amine group .

Properties

IUPAC Name |

2-chloro-3-[2-(trifluoromethyl)phenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF3N/c14-12-9(5-3-7-11(12)18)8-4-1-2-6-10(8)13(15,16)17/h1-7H,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZUSHHVUWWMCIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C(=CC=C2)N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Chloro-2'-(trifluoromethyl)biphenyl-3-amine typically follows a multi-step route involving:

- Formation of the biphenyl core with appropriate substitution.

- Introduction of the trifluoromethyl group on one phenyl ring.

- Selective chlorination at the ortho position relative to the amine group.

- Introduction or conversion of the amine group at the 3-position on the biphenyl.

This sequence is designed to achieve regioselective substitution, ensuring the correct positioning of functional groups critical for the compound's reactivity and application.

Detailed Preparation Methods

Nitration and Reduction Route

One common approach begins with biphenyl as the starting material:

Step 1: Nitration of Biphenyl

Biphenyl is nitrated under controlled conditions using concentrated nitric acid in the presence of acetic acid and acetic anhydride at temperatures maintained between 35°C and 50°C. This reaction yields 2-nitrobiphenyl intermediates selectively, which are crucial for further functionalization. The nitration proceeds over approximately 10 hours until the starting material is consumed.

(Reference synthesis conditions adapted from a related biphenyl amine synthesis patent)Step 2: Chlorination with Iron and Chlorine

The 2-nitrobiphenyl is then subjected to chlorination using iron powder as a catalyst and chlorine gas at around 90°C for 15 hours. This step introduces the chlorine atom selectively at the ortho position relative to the nitro group.

(Patent-based chlorination method)Step 3: Reduction of Nitro to Amine

The nitro group is subsequently reduced to an amine using catalytic hydrogenation or chemical reducing agents such as hydrazine hydrate with palladium on carbon catalyst under mild conditions. This step converts the nitro biphenyl derivative into the target 2-chloro-3-aminobiphenyl intermediate.

(General reduction methods from related biphenyl amine syntheses)Step 4: Introduction of the Trifluoromethyl Group

The trifluoromethyl substituent is introduced either by using trifluoromethylated starting materials or via electrophilic trifluoromethylation reagents targeting the 2' position on the biphenyl ring. This step is often performed before or after amination depending on the synthetic route specifics.

Catalytic Reduction and Rearrangement Approach

An alternative preparation involves:

Step 1: Preparation of Trifluoromethylated Hydrazobenzene

Starting from m-nitrobenzotrifluoride, catalytic reduction with hydrazine hydrate and palladium carbon in an alcohol solvent under basic conditions yields 3,3'-bis(trifluoromethyl)diphenylhydrazine.

(Reported in synthesis of related trifluoromethylated biphenyl diamines)Step 2: Rearrangement in Acidic Medium

The hydrazine intermediate undergoes rearrangement in inorganic acid at low temperatures (-10°C to 20°C) to form the diamine biphenyl derivative with trifluoromethyl groups.

(Methodology from related diamine synthesis)

This approach highlights the use of mild conditions, reusable catalysts, and environmentally friendly reagents.

Summary Data Table of Key Synthesis Parameters

Research Findings and Analysis

The nitration-chlorination-reduction sequence is well-established for regioselective functionalization of biphenyls, providing good yields and positional control.

The use of hydrazine hydrate and palladium catalysts for reduction offers milder conditions compared to traditional hydrogenation, reducing equipment demands and improving safety.

The trifluoromethyl group enhances lipophilicity and biological activity, but its introduction requires careful handling of reagents to avoid side reactions and ensure selectivity.

The chlorination step using iron powder and chlorine gas is efficient but requires strict temperature and reaction time control to prevent over-chlorination or degradation.

Recent advances favor environmentally friendly reagents and catalysts, such as phase transfer catalysts and recyclable palladium on carbon, improving sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-2'-(trifluoromethyl)biphenyl-3-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding nitro compound.

Reduction: The compound can be reduced to form the corresponding amine derivative.

Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include alkyl halides and aryl halides in the presence of a base.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Amine derivatives.

Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

Chemical Synthesis and Applications

Building Block in Organic Synthesis

2-Chloro-2'-(trifluoromethyl)biphenyl-3-amine is utilized as a building block in the synthesis of more complex organic molecules. Its structural features make it suitable for the development of pharmaceuticals and agrochemicals. The trifluoromethyl group is known to improve lipophilicity, which can enhance the bioavailability of derived compounds .

Synthetic Routes

The synthesis typically involves multi-step processes such as the Suzuki-Miyaura coupling reaction , where aryl halides are coupled with boronic acids in the presence of a palladium catalyst. This method allows for the efficient formation of biphenyl derivatives, which are crucial in medicinal chemistry.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity against various cancer cell lines. The trifluoromethyl group enhances its potency and selectivity, making it a promising candidate for further pharmacological studies aimed at cancer treatment. Preliminary studies suggest that it may inhibit specific cancer pathways by interfering with cell proliferation mechanisms .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . It appears to inhibit pro-inflammatory cytokines, although the exact biochemical pathways involved require further elucidation. This potential makes it relevant in developing treatments for inflammatory diseases.

Pharmacological Applications

Drug Discovery Programs

In medicinal chemistry, this compound is explored as a lead compound in drug discovery programs targeting various diseases, including cancers and inflammatory disorders. Its ability to bind effectively to biological targets enhances its therapeutic potential .

Industrial Uses

Production of Specialty Chemicals

In industrial settings, this compound is utilized in producing specialty chemicals with specific properties tailored for various applications. Its unique chemical characteristics allow for modifications that can yield products with desirable functionalities in materials science .

Case Studies

Mechanism of Action

The mechanism by which 2-Chloro-2'-(trifluoromethyl)biphenyl-3-amine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The trifluoromethyl group can enhance the binding affinity and selectivity of the compound towards its target.

Comparison with Similar Compounds

Table 1: Structural Comparison of Chloro-Trifluoromethyl Substituted Amines

Key Observations

- Solubility: Monophenyl derivatives (e.g., 2-Chloro-5-(trifluoromethyl)aniline) likely have higher solubility in polar solvents due to reduced molecular rigidity and lower molecular weight .

- Basicity : The pKa of the target compound (~4.14) is comparable to other trifluoromethyl-substituted anilines, but substituent positions modulate electron density. For instance, 4-Chloro-3-(trifluoromethyl)aniline may exhibit lower basicity due to the proximity of electron-withdrawing groups to the amine .

Key Observations

- The target compound’s synthesis likely parallels methods for biphenyl intermediates, emphasizing coupling reactions and protective group strategies (e.g., tert-butyldimethylsilyl in ).

- Fluorinated analogues (e.g., 2-fluoro-3-phenoxypropylamine derivatives) require specialized reagents like TBAF for halogen exchange, contrasting with the target’s chloro-substituted structure .

Pharmacological and Industrial Relevance

Key Observations

- The trifluoromethyl group enhances metabolic stability and lipophilicity, critical for membrane penetration in bioactive molecules .

Biological Activity

2-Chloro-2'-(trifluoromethyl)biphenyl-3-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies, supported by data tables and research findings.

The compound has demonstrated significant interactions with various enzymes, particularly cytochrome P450. This enzyme is crucial for the metabolism of xenobiotics, and the binding of this compound can lead to modulation or inhibition of its activity. The interactions may involve:

- Hydrogen bonding

- Hydrophobic interactions

- Van der Waals forces

These interactions suggest that the compound could influence the metabolism of other drugs and endogenous compounds, highlighting its relevance in pharmacology.

Cellular Effects

The biological activity of this compound varies across different cell types. Key findings include:

- Modulation of Cell Signaling : The compound has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a vital role in regulating cell proliferation and apoptosis.

- Gene Expression : Depending on the cellular context, it can upregulate or downregulate genes involved in critical processes such as cell growth and differentiation.

Molecular Mechanisms

The molecular mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : By binding to cytochrome P450, the compound inhibits its function, which can alter metabolic pathways.

- Transcription Factor Interaction : The compound may interact with transcription factors, influencing gene transcription and thus cellular behavior.

Metabolic Pathways

The compound undergoes oxidative metabolism primarily via cytochrome P450 enzymes. The metabolic products may retain or alter the biological activity of the parent compound. Key enzymes involved include:

- Cytochrome P450 3A4

- Cytochrome P450 2D6

These pathways are critical for determining the pharmacokinetics and toxicity profiles of this compound.

Subcellular Localization

Understanding where this compound localizes within cells is essential for elucidating its mechanisms of action. Possible localizations include:

- Endoplasmic Reticulum : Involved in drug metabolism.

- Mitochondria : Potentially affecting energy metabolism and apoptosis pathways.

Targeting signals and post-translational modifications may direct the compound to specific compartments, influencing its biochemical effects.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds related to this compound. Notable findings include:

These studies indicate that modifications in the biphenyl structure can significantly enhance biological activities against various pathogens.

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-2'-(trifluoromethyl)biphenyl-3-amine?

- Methodological Answer : The synthesis of biphenyl derivatives like this compound typically involves cross-coupling reactions. A Suzuki-Miyaura coupling between a boronic acid (e.g., 3-aminophenylboronic acid) and a halogenated trifluoromethylbenzene derivative (e.g., 2-chloro-3-bromo-trifluoromethylbenzene) is a viable approach. Catalytic systems using Pd(PPh₃)₄ or PdCl₂(dppf) in a mixture of toluene/water with Na₂CO₃ as a base are commonly employed. Post-coupling, purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures product isolation. Computational tools like cclib can assist in optimizing reaction conditions by analyzing electronic parameters of intermediates .

Q. How can the structure of this compound be characterized using spectroscopic methods?

- Methodological Answer : Structural characterization relies on multi-technique analysis:

- NMR Spectroscopy : ¹H NMR identifies aromatic proton environments (e.g., splitting patterns for chloro and trifluoromethyl substituents). ¹⁹F NMR detects the -CF₃ group (δ ≈ -60 ppm). ¹³C NMR resolves carbon environments, with the amine group appearing at δ ~120-130 ppm.

- Mass Spectrometry (HRMS) : ESI-MS or EI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles, particularly useful for confirming regiochemistry.

Computational validation via density functional theory (DFT) (e.g., B3LYP/6-31G*) can predict NMR shifts and compare with experimental data .

Advanced Research Questions

Q. What computational approaches are optimal for modeling the electronic structure of this compound?

- Methodological Answer : Hybrid DFT functionals like B3LYP (Becke-3-parameter Lee-Yang-Parr) are recommended due to their incorporation of exact exchange terms, which improve accuracy for systems with strong electron correlation (e.g., trifluoromethyl groups) . Basis sets such as 6-311++G(d,p) capture polarization and diffuse effects. For non-covalent interactions (e.g., amine-aromatic stacking), M06-2X or ωB97X-D functionals are preferable. Solvent effects (e.g., toluene or DMSO) should be modeled using the SMD continuum solvation model . Software like Gaussian or ORCA , combined with cclib for output analysis, streamlines data interpretation .

Q. How do steric and electronic effects influence the reactivity of this compound in substitution reactions?

- Methodological Answer : The trifluoromethyl (-CF₃) group is electron-withdrawing, deactivating the benzene ring and directing electrophilic substitution to the para position relative to itself. The chloro (-Cl) substituent further enhances deactivation but may sterically hinder nucleophilic attack. To assess reactivity:

- Perform Hammett σₚ⁺ analysis to quantify electronic effects.

- Use DFT calculations (e.g., NBO analysis) to map charge distribution and frontier molecular orbitals (HOMO/LUMO).

- Experimentally, monitor reaction kinetics under varying conditions (e.g., nucleophile strength, temperature) to isolate steric vs. electronic contributions.

Substituent effects are critical in designing regioselective amination or cross-coupling protocols .

Q. What strategies can resolve contradictions in experimental vs. computational data regarding the compound's stability?

- Methodological Answer : Discrepancies often arise from approximations in computational models. Mitigation strategies include:

- Benchmarking : Compare multiple functionals (e.g., B3LYP, PBE0, M06-2X) against experimental thermochemical data (e.g., Gibbs free energy of decomposition).

- Inclusion of Dispersion Corrections : Apply Grimme's D3 correction to account for van der Waals interactions, critical for stacked aromatic systems.

- Solvent and Temperature Effects : Use molecular dynamics (MD) simulations to model solvent interactions, which DFT alone may overlook.

- Kinetic vs. Thermodynamic Control : Perform potential energy surface scans to identify metastable intermediates not captured in equilibrium calculations.

Tools like cclib enable systematic comparison of computational outputs across software packages .

Q. How can researchers study the interactions of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes or receptors. Parameterize the -CF₃ group using RESP charges derived from DFT.

- In Vitro Assays : Conduct competitive binding studies (e.g., fluorescence polarization) using labeled ligands.

- Metabolic Stability : Assess hepatic clearance using human liver microsomes (HLMs) and LC-MS/MS quantification.

- Structural Analog Analysis : Compare with compounds like 4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride () to identify structure-activity relationships (SARs).

Computational studies should guide experimental design to prioritize high-potential targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.